![molecular formula C8H13NO5S B14584538 N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide CAS No. 61515-38-6](/img/structure/B14584538.png)
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide is a chemical compound with the molecular formula C11H18N2O6S2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of ethenesulfonyl and propanoyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide typically involves the reaction of ethenesulfonyl chloride with N-methylacetamide in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the ethenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted amides or sulfonamides.
Scientific Research Applications
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide involves its interaction with specific molecular targets. The ethenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylpropionamide
- N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylbutyramide
Uniqueness
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide is unique due to its specific structural features, such as the combination of ethenesulfonyl and propanoyl groups. This combination imparts distinct reactivity and functionality, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61515-38-6 |
|---|---|
Molecular Formula |
C8H13NO5S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
[acetyl(methyl)amino] 3-ethenylsulfonylpropanoate |
InChI |
InChI=1S/C8H13NO5S/c1-4-15(12,13)6-5-8(11)14-9(3)7(2)10/h4H,1,5-6H2,2-3H3 |
InChI Key |
JYVYMQLZGNFYBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)OC(=O)CCS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


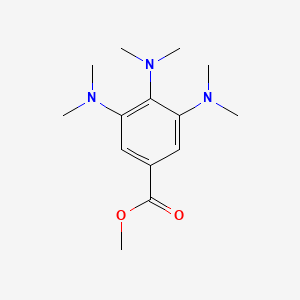
![7-[Acetyl(1-phenylnonyl)amino]heptanoic acid](/img/structure/B14584488.png)
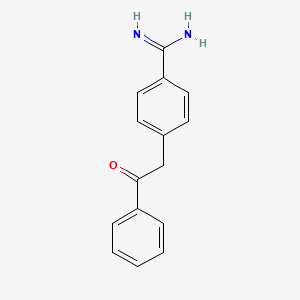
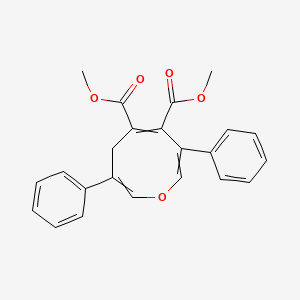




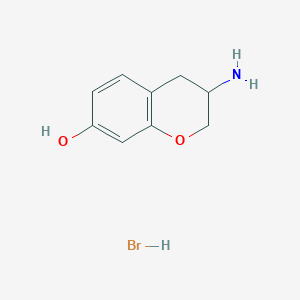

![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
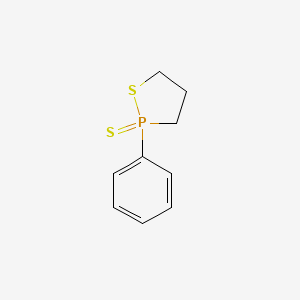
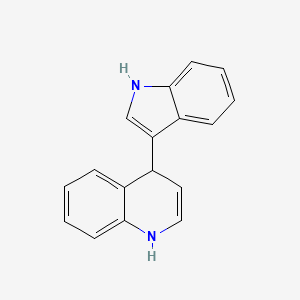
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
